Technical Monograph: 2-[2-(2-Naphthalenyl)ethoxy]adenosine (WRC-0018)
Technical Monograph: 2-[2-(2-Naphthalenyl)ethoxy]adenosine (WRC-0018)
The following technical guide details the chemical, pharmacological, and experimental profile of 2-[2-(2-Naphthalenyl)ethoxy]adenosine , a highly selective adenosine A
A Selective Adenosine A Receptor Agonist for Immunomodulation and Vasodilation Research
Executive Summary
2-[2-(2-Naphthalenyl)ethoxy]adenosine (WRC-0018) is a synthetic nucleoside analog designed to selectively activate the Adenosine A
-
Steric Selectivity: It hinders binding to the smaller orthosteric pockets of A
and A receptors, driving high selectivity for the A subtype. -
Metabolic Stability: It resists deamination by adenosine deaminase (ADA), significantly extending its biological half-life compared to the parent nucleoside.
This compound is primarily utilized as a pharmacological probe to investigate the A
Chemical Identity & Structural Biology
Nomenclature & Identifiers
| Property | Detail |
| Common Code | WRC-0018 |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-[2-(2-naphthalenyl)ethoxy]-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| CAS Registry Number | 131865-99-1 |
| Molecular Formula | C |
| Molecular Weight | 437.45 g/mol |
| Solubility | DMSO (>10 mM), Ethanol (Low), Water (Insoluble) |
Structural Analysis
The molecule consists of the conserved adenosine core (adenine base + ribose sugar) modified at the C2 position .
-
N6-Position (Unsubstituted): Retains the primary amine (-NH
). Substitution here often shifts selectivity toward A or A ; leaving it unsubstituted preserves A affinity. -
C2-Position (2-Naphthylethoxy): The introduction of the hydrophobic naphthyl group via an ethoxy linker is the selectivity determinant. The A
receptor possesses a unique "C2-pocket" within the extracellular vestibule that accommodates bulky hydrophobic groups, a feature absent in the A receptor.
Pharmacology & Mechanism of Action
Signal Transduction Pathway
WRC-0018 acts as an orthosteric agonist at the G
Key Signaling Cascade:
-
Activation: Ligand binds A
AR G activation. -
Effector: G
-GTP stimulates Adenylyl Cyclase (AC) . -
Second Messenger: Intracellular cAMP levels surge.
-
Kinase Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Downstream Effects:
-
Neutrophils: Phosphorylation of NADPH oxidase components (inhibiting superoxide production).
-
Smooth Muscle: Phosphorylation of Myosin Light Chain Kinase (MLCK) leads to relaxation (vasodilation).
-
Figure 1: Signal transduction pathway of WRC-0018 via the A2A receptor, highlighting anti-inflammatory downstream effects.
Therapeutic Potential[3]
-
Anti-Inflammatory: WRC-0018 is a potent inhibitor of neutrophil adhesion and superoxide generation. It has been shown to act synergistically with Type IV PDE inhibitors (e.g., rolipram) to suppress inflammatory cytokines (TNF-
). -
Vasodilation: Like other A
agonists (e.g., Regadenoson), WRC-0018 induces coronary vasodilation. However, its use is primarily restricted to preclinical models due to the risk of systemic hypotension.
Synthesis & Manufacturing
The synthesis of WRC-0018 utilizes a Nucleophilic Aromatic Substitution (S
Synthetic Route
Precursor: 2-Chloroadenosine (commercially available or synthesized from guanosine).[1] Reagent: 2-(2-Naphthyl)ethanol. Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Figure 2: Synthetic workflow for the production of WRC-0018 via nucleophilic displacement.
Detailed Protocol
Warning: Perform all steps in a fume hood. NaH is pyrophoric.
-
Alkoxide Preparation:
-
In a flame-dried round-bottom flask under Argon, dissolve 2-(2-naphthyl)ethanol (3.0 equivalents) in anhydrous DMF (Dimethylformamide).
-
Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in oil, 3.5 equivalents).
-
Stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
-
Coupling Reaction:
-
Add 2-chloroadenosine (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The spot for 2-chloroadenosine (
) should disappear, replaced by a higher running product ( ).
-
-
Workup & Purification:
-
Cool to room temperature. Quench excess base carefully with glacial acetic acid or saturated NH
Cl solution. -
Evaporate DMF under reduced pressure (high vacuum required).
-
Resuspend residue in Ethyl Acetate and wash with water (x3) to remove salts and unreacted adenosine.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% Methanol in Dichloromethane.
-
Yield: Typical yields range from 60-75%.
-
Experimental Protocols
Radioligand Binding Assay (Validation of Affinity)
To confirm the identity and potency of WRC-0018, a competition binding assay against a known radioligand is standard.
| Component | Specification |
| Cell Line | HEK293 or CHO cells stably expressing human A |
| Membrane Prep | 20-50 |
| Radioligand | [ |
| Non-Specific Control | NECA (10 |
| Incubation | 90 minutes at 25°C in Tris-HCl buffer (pH 7.4) + ADA (2 U/mL). |
| Detection | Rapid filtration (GF/B filters) followed by liquid scintillation counting. |
Data Analysis: Plot % Specific Binding vs. Log[WRC-0018]. Calculate
Functional Assay: Neutrophil Oxidative Burst
This assay validates the biological activity of WRC-0018 by measuring its ability to inhibit superoxide production.
-
Isolation: Isolate human neutrophils from heparinized blood using a density gradient (e.g., Polymorphprep). Resuspend in HBSS at
cells/mL. -
Priming: Add Adenosine Deaminase (ADA) (1 U/mL) to degrade endogenous adenosine. Incubate for 10 min at 37°C.
-
Treatment: Add WRC-0018 (concentration range: 1 nM – 10
M). Incubate for 15 min. -
Stimulation: Add fMLP (100 nM) or PMA (100 ng/mL) to trigger oxidative burst.
-
Measurement: Measure superoxide production via Cytochrome C reduction (absorbance at 550 nm) or Luminol-enhanced chemiluminescence .
-
Result: WRC-0018 should dose-dependently inhibit the signal with an
typically between 10–100 nM.
References
-
Ueeda, M., et al. (1991). 2-Alkoxyadenosines: Potent and selective agonists at the adenosine A2 receptor.Journal of Medicinal Chemistry , 34(4), 1334-1339. Link
-
Sullivan, G. W., et al. (1999). The specific type IV phosphodiesterase inhibitor rolipram combined with adenosine A2A receptor agonists inhibits neutrophil oxidative burst.International Journal of Immunopharmacology , 21(12), 793-803. Link
-
Linden, J., et al. (1999). Patent US6514949B1: Method and compositions for treating the inflammatory response.United States Patent and Trademark Office . Link
-
Gao, Z. G., et al. (2004).[2] Allosteric modulation of A2A adenosine receptors by amiloride analogues.Biochemical Pharmacology , 68(10), 1985-1993. Link
-
Cristalli, G., et al. (2003). Adenosine A2A Receptor Agonists: A New Class of Potent Anti-inflammatory Agents.Current Topics in Medicinal Chemistry , 3(4), 387-401. Link
